Ethyl-2-(1H-Imidazol-1-yl)propanoat

Übersicht

Beschreibung

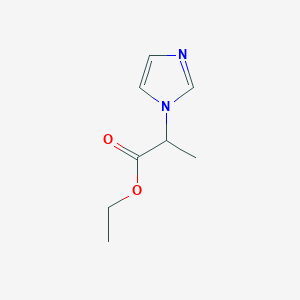

Ethyl 2-(1H-imidazol-1-yl)propanoate is an organic compound that features an imidazole ring, a common heterocyclic structure in organic chemistry Imidazole rings are known for their presence in many biologically active molecules, including histidine and histamine

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(1H-imidazol-1-yl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.

Wirkmechanismus

Target of Action

Ethyl 2-(1H-imidazol-1-yl)propanoate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects

Biochemical Pathways

Imidazole derivatives are known to impact a variety of biochemical pathways due to their broad range of biological activities

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1H-imidazol-1-yl)propanoate typically involves the reaction of ethyl 2-bromo-2-methylpropanoate with imidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the imidazole ring attacks the carbon atom bonded to the bromine, resulting in the formation of ethyl 2-(1H-imidazol-1-yl)propanoate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(1H-imidazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The imidazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

Oxidation: Imidazole N-oxides.

Reduction: Ethyl 2-(1H-imidazol-1-yl)propanol.

Substitution: Various substituted imidazole derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 3-(1H-imidazol-1-yl)propanoate

- Methyl 2-(1H-imidazol-1-yl)propanoate

- Ethyl 2-(1H-imidazol-1-yl)butanoate

Comparison

Ethyl 2-(1H-imidazol-1-yl)propanoate is unique due to its specific ester and imidazole substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Biologische Aktivität

Ethyl 2-(1H-imidazol-1-yl)propanoate is an organic compound featuring an imidazole ring, which is a common structural motif in many biologically active molecules. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Overview of Biological Activities

Imidazole derivatives, including ethyl 2-(1H-imidazol-1-yl)propanoate, are known to exhibit a broad spectrum of biological activities. These include:

- Antimicrobial Activity : Research indicates that compounds with imidazole rings can possess significant antimicrobial properties, particularly against fungal pathogens such as Candida albicans and Aspergillus fumigatus . Ethyl 2-(1H-imidazol-1-yl)propanoate has been studied for its potential as an enzyme inhibitor, which may enhance its antimicrobial effects.

- Anticancer Properties : The compound has also been explored for its anticancer potential. Studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation and survival, making it a candidate for further development in cancer therapy .

- Enzyme Inhibition : Ethyl 2-(1H-imidazol-1-yl)propanoate has shown promise as a modulator of various enzymatic activities. Its ability to bind to active or allosteric sites on enzymes can lead to the inhibition or activation of these proteins, influencing numerous biochemical pathways .

The biological activity of ethyl 2-(1H-imidazol-1-yl)propanoate can be attributed to several mechanisms:

- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, which is crucial for the activity of many metalloenzymes. This interaction may facilitate or inhibit enzymatic reactions .

- Hydrogen Bonding : The compound's structure allows it to form hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and function .

Comparative Analysis with Similar Compounds

To better understand the unique properties of ethyl 2-(1H-imidazol-1-yl)propanoate, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Ethyl 2-amino-3-(1H-imidazol-1-yl)propanoate | C8H13N3O2 | Antimicrobial, enzyme inhibition |

| Ethyl 2-amino-2-cyclopropyl-3-(1H-imidazol-1-yl)propanoate | C10H14N4O2 | Anticancer properties |

| 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate | C8H12N2O3 | Potential anti-inflammatory effects |

This table highlights how the structural variations among these compounds influence their biological activities.

Case Studies and Research Findings

Several studies have investigated the biological activities of ethyl 2-(1H-imidazol-1-yl)propanoate:

- Antifungal Activity : A study demonstrated that derivatives similar to ethyl 2-(1H-imidazol-1-yl)propanoate exhibited potent antifungal activity against Candida albicans, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antifungal agents like fluconazole .

- Enzyme Inhibition Studies : Research into enzyme inhibition has shown that this compound can effectively inhibit certain enzymes linked to cancer progression. This inhibition was characterized by detailed kinetic studies and molecular modeling, suggesting a strong binding affinity to the target enzymes .

- Therapeutic Applications : The compound's potential therapeutic applications extend beyond antifungal and anticancer properties. It has been proposed for use in treating neurodegenerative diseases due to its ability to modulate biochemical pathways related to neuroinflammation and oxidative stress .

Eigenschaften

IUPAC Name |

ethyl 2-imidazol-1-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-12-8(11)7(2)10-5-4-9-6-10/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVJITQMDSKHKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.